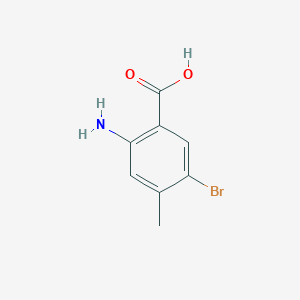

2-Amino-4-methylbenzaldehyde

Descripción general

Descripción

2-Amino-4-methylbenzaldehyde is a chemical compound that has gained considerable attention from researchers all around the world. It is a low-melting yellow solid that is soluble in water .

Synthesis Analysis

The synthesis of 2-Amino-4-methylbenzaldehyde can be achieved through several methods. One approach involves the reaction of anilines under mild conditions in a Me2SO–HCl solvent system to produce substituted 4-aminobenzaldehydes in high yields .Molecular Structure Analysis

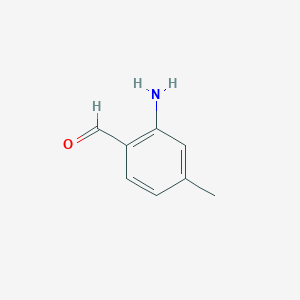

The molecular structure of 2-Amino-4-methylbenzaldehyde has been characterized using various spectroscopic techniques, including IR and ^1H NMR spectroscopy . The InChI code for this compound is 1S/C8H9NO/c1-6-2-3-7 (5-10)8 (9)4-6/h2-5H,9H2,1H3 .Chemical Reactions Analysis

2-Amino-4-methylbenzaldehyde participates in numerous chemical reactions, including nucleophilic substitution and condensation, enabling the synthesis of diverse organic compounds. Its reactions with hydrazides afford corresponding hydrazones, demonstrating its versatility in organic synthesis.Physical And Chemical Properties Analysis

2-Amino-4-methylbenzaldehyde is a solid or semi-solid or lump or liquid . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Aplicaciones Científicas De Investigación

2-Amino-4-methylbenzaldehyde: A Comprehensive Analysis

Synthesis of Schiff Bases: 2-Amino-4-methylbenzaldehyde is used in the synthesis of Schiff bases, which are an important class of organic compounds with broad applications in medicinal chemistry and coordination chemistry due to their antimicrobial properties .

Precursor for Heterocyclic Compounds: It serves as a precursor for synthesizing various heterocyclic compounds like pyrimidines and pyrans, which have applications in pharmaceuticals and agrochemicals .

Organic Synthesis: This compound is involved in organic synthesis reactions, such as the formation of benzimidazoles, benzothiazoles, and benzoxazoles when reacted with different amines .

Mecanismo De Acción

Target of Action

The primary targets of 2-Amino-4-methylbenzaldehyde are the cellular antioxidation systems of fungi . This compound, like other benzaldehydes, can disrupt these systems, making it an effective antifungal agent . The disruption is achieved through redox-active compounds .

Mode of Action

2-Amino-4-methylbenzaldehyde interacts with its targets by destabilizing cellular redox homeostasis and/or antioxidation systems . This destabilization is achieved through redox cycling, a process that involves the transfer of electrons between molecules . The compound’s mode of action also involves the formation of oximes or hydrazones through reactions with aldehydes and ketones .

Biochemical Pathways

The compound affects the biochemical pathways related to cellular antioxidation . It disrupts the normal functioning of these pathways, leading to an imbalance in the redox state of the cell . This imbalance can inhibit the growth of fungi, making 2-Amino-4-methylbenzaldehyde an effective antifungal agent .

Result of Action

The result of 2-Amino-4-methylbenzaldehyde’s action is the inhibition of fungal growth . By disrupting cellular antioxidation systems, the compound creates an environment that is unfavorable for the growth of fungi . This makes it a potent antifungal agent .

Safety and Hazards

Propiedades

IUPAC Name |

2-amino-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-6-2-3-7(5-10)8(9)4-6/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCDGQRLFOGCSAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-methylbenzaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.